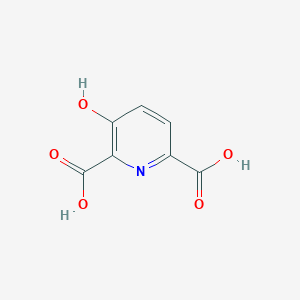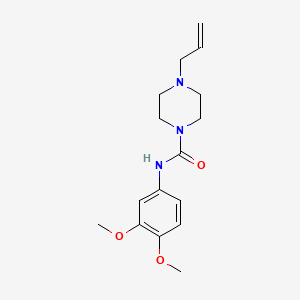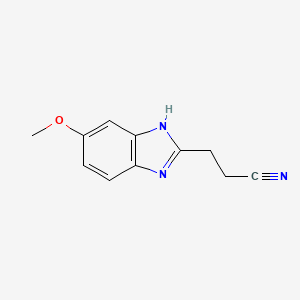
3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxy-1H-benzimidazol-2-yl)propanenitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or nitriles under acidic or basic conditions. One common method involves the reaction of 6-methoxy-1H-benzimidazole with propionitrile in the presence of a catalyst such as sodium metabisulphite .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure and high-temperature conditions to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxy-1H-benzimidazol-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of 3-(6-amino-1H-benzimidazol-2-yl)propanenitrile.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-(6-Methoxy-1H-benzimidazol-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in cell division and proliferation. The compound’s methoxy group enhances its binding affinity to these targets, leading to effective inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy-1H-benzimidazol-2-yl)methanol
- 1H-Benzimidazole-2-carboxylic acid
- [1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol
- 2-(6-Fluoro-1H-benzimidazol-2-yl)ethanol
Uniqueness
3-(6-Methoxy-1H-benzimidazol-2-yl)propanenitrile is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
39561-01-8 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(6-methoxy-1H-benzimidazol-2-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3O/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3H2,1H3,(H,13,14) |
InChI Key |
KNRYHMUIZJKQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


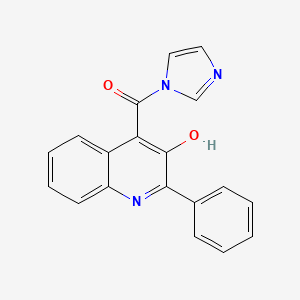

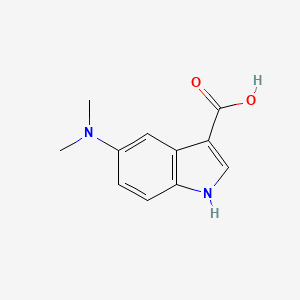
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)

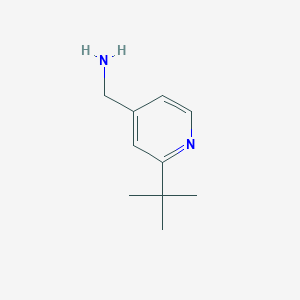
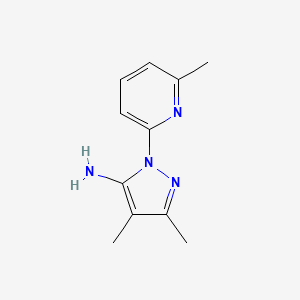
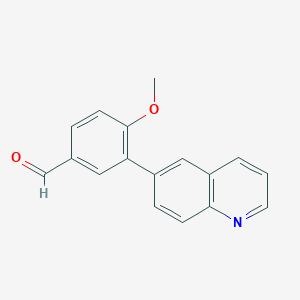
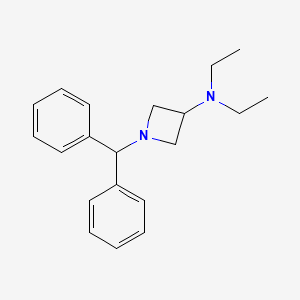
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)
